molecular formula C10H15N3O3 B11575999 5-(Morpholin-4-ylmethyl)furan-2-carbohydrazide

5-(Morpholin-4-ylmethyl)furan-2-carbohydrazide

Cat. No.: B11575999
M. Wt: 225.24 g/mol
InChI Key: MDFYHWURTVSXCV-UHFFFAOYSA-N
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Description

5-(Morpholin-4-ylmethyl)furan-2-carbohydrazide is a chemical compound with a unique structure that combines a furan ring with a morpholine moiety and a carbohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Morpholin-4-ylmethyl)furan-2-carbohydrazide typically involves the reaction of furan-2-carbohydrazide with morpholine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:

  • Dissolve furan-2-carbohydrazide in ethanol.
  • Add morpholine to the solution.
  • Heat the mixture to reflux for several hours.
  • Cool the reaction mixture and filter the precipitate.
  • Purify the product by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Morpholin-4-ylmethyl)furan-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbohydrazide group can be reduced to form corresponding amines.

    Substitution: The morpholine moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

5-(Morpholin-4-ylmethyl)furan-2-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Morpholin-4-ylmethyl)furan-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Morpholin-4-ylmethyl-furan-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbohydrazide group.

    5-Methyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid: Contains a methyl group on the furan ring.

Uniqueness

5-(Morpholin-4-ylmethyl)furan-2-carbohydrazide is unique due to the presence of the carbohydrazide group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C10H15N3O3

Molecular Weight

225.24 g/mol

IUPAC Name

5-(morpholin-4-ylmethyl)furan-2-carbohydrazide

InChI

InChI=1S/C10H15N3O3/c11-12-10(14)9-2-1-8(16-9)7-13-3-5-15-6-4-13/h1-2H,3-7,11H2,(H,12,14)

InChI Key

MDFYHWURTVSXCV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC=C(O2)C(=O)NN

Origin of Product

United States

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